Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate
Overview
Description
The compound rac-(5aR,9aR)-decahydropyrido[2,3-f][1,4]oxazepin-5-one is a type of oxazepine . Oxazepines are seven-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom .
Synthesis Analysis
Oxazepines can be synthesized by the reaction of 2-aminophenols with alkynones . This reaction occurs in 1,4-dioxane at 100 °C . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Molecular Structure Analysis
The InChI code for rac-(5aR,9aR)-decahydropyrido[2,3-f][1,4]oxazepin-5-one is 1S/C8H14N2O2/c11-8-7-6 (2-1-3-9-7)12-5-4-10-8/h6-7,9H,1-5H2, (H,10,11)/t6-,7-/m1/s1 .Physical And Chemical Properties Analysis
Rac-(5aR,9aR)-decahydropyrido[2,3-f][1,4]oxazepin-5-one is a powder with a molecular weight of 170.21 . It has a storage temperature of room temperature .Scientific Research Applications
Chemical Synthesis and Conversions
Atypical Spontaneous Conversion in Chemical Synthesis : Sheng et al. (2015) discussed the spontaneous rearrangement of a similar bicyclic lactone to a bicyclic lactam under acid conditions, highlighting the instability and transformation potential of such compounds in chemical synthesis processes (Sheng et al., 2015).
Preparation of Substituted Piperidines : Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate via regioselective ring-opening, indicating the potential of racemic compounds in developing new scaffolds for chemical synthesis (Harmsen et al., 2011).
Synthesis of 3,4-Dihydro-1,2-oxazepin-5(2H)-ones : Ranade and Georg (2014) reported the synthesis of oxazepinones from β-substituted β-hydroxyaminoaldehydes, demonstrating the use of racemic compounds in the creation of complex chemical structures (Ranade & Georg, 2014).
Kinetic Resolution
Kinetic Resolution of Racemic Carboxylic Acids : Ishihara et al. (2008) conducted a study on the kinetic resolution of racemic carboxylic acids, which could include compounds similar to racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate (Ishihara et al., 2008).
Resolution of Racemic 3-Amino-1,3,4,5-tetrahydro-1H-1-benzazepin-2-one : Li (2011) described the synthesis and chiral resolution of a racemic compound, emphasizing the importance of resolving racemic mixtures in pharmaceutical applications (Li, 2011).
Biological Evaluation
- Evaluation as δ1-Pyrroline-5-carboxylate Reductase Inhibitors : Qian et al. (2018) evaluated phosphonic acid analogues of proline for their ability to inhibit δ1-pyrroline-5-carboxylate reductase, suggesting potential biological applications of racemic compounds (Qian et al., 2018).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (5aR,9aR)-5-oxo-2,3,4,5a,6,7,9,9a-octahydropyrido[4,3-f][1,4]oxazepine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-6-4-9-10(8-15)18-7-5-14-11(9)16/h9-10H,4-8H2,1-3H3,(H,14,16)/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRBZYFZIPKRBL-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)OCCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)OCCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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